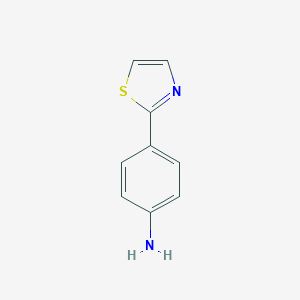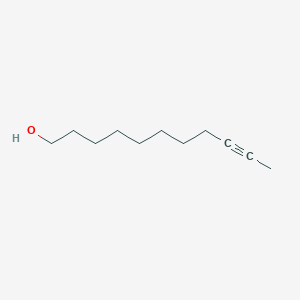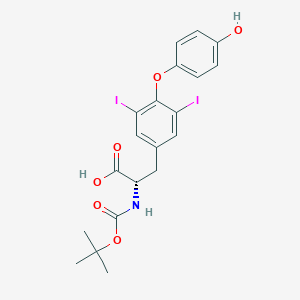
Boc-3,5-diiodo-L-thyronine
説明
Synthesis Analysis
The synthesis of Boc-3,5-diiodo-L-thyronine involves unique methodologies to incorporate the specific iodine atoms and protect the amino group. Sorimachi and Cahnmann (1977) detailed a method involving the coupling of diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid to form L-thyroxine, which is then modified to produce 3,5-diiodo-L-thyronine with high specificity and yield (Sorimachi & Cahnmann, 1977).
Molecular Structure Analysis
The molecular structure of Boc-3,5-diiodo-L-thyronine is characterized by the presence of iodine atoms at the 3 and 5 positions of the thyronine ring. This modification significantly alters its physical and chemical properties compared to the parent thyroid hormones. Research by Leeson et al. (1988) on the synthesis and structure-activity relationships of thyroid hormone analogs sheds light on how modifications at specific positions affect activity and receptor binding (Leeson et al., 1988).
Chemical Reactions and Properties
Boc-3,5-diiodo-L-thyronine undergoes specific chemical reactions based on its unique structure. The presence of iodine atoms and the Boc-protected amino group influence its reactivity and interactions with other molecules. The synthesis and reactions detailed by Bender et al. (2015) provide insights into the chemical properties and potential applications of Boc-protected amino acids and derivatives in the development of opioid ligands, demonstrating the versatility and reactivity of these compounds (Bender et al., 2015).
Physical Properties Analysis
The physical properties of Boc-3,5-diiodo-L-thyronine, such as solubility, melting point, and stability, are crucial for its handling and application in research. These properties are influenced by the molecular structure, particularly the iodination pattern and the protective groups used. Studies on the synthesis and characterization of boron compounds, as discussed by Cornet et al. (2003), provide a basis for understanding the impact of molecular modifications on the physical properties of such compounds (Cornet et al., 2003).
Chemical Properties Analysis
The chemical properties of Boc-3,5-diiodo-L-thyronine, including its reactivity, interaction with other molecules, and stability under various conditions, are defined by its structural attributes. The work by Sato and Cahnmann (1980) on synthesizing triiodothyronine analogs provides insights into the chemical behavior and potential reactivity of iodinated thyronine derivatives, highlighting the importance of precise iodination for achieving desired chemical properties (Sato & Cahnmann, 1980).
科学的研究の応用
Metabolic and Hormonal Assays
Boc-3,5-diiodo-L-thyronine is an endogenous derivative of thyroid hormone with potential metabolic effects. A novel method optimized for quantitating 3,5-diiodo-L-thyronine (3,5-T2) and its isomers by mass spectrometry (MS) in human serum demonstrated its presence in all samples, highlighting its potential role in human physiology and endocrinology research (Lorenzini et al., 2019). This method provides a reliable assay for investigating the physiological and pathological roles of 3,5-T2 in endocrine homeostasis.
Metabolic Activities in Rodents
Studies have shown that 3,5-diiodo-L-thyronine (3,5-T2) exhibits interesting metabolic activities in rodent models. Exogenously administered 3,5-T2 rapidly increases resting metabolic rate and has hypolipidemic effects. However, its effects in humans need further analysis, suggesting that 3,5-T2 may be a potent modulator of energy metabolism, acting through mechanisms that are possibly thyroid hormone receptor-independent, with mitochondria as a likely cellular target (Senese et al., 2018).
Effects on Body Composition and Metabolism
3,5-T2 has been proposed as a hypolipidemic agent for treating obesity and hepatic steatosis due to its metabolic activity affecting energy and lipid metabolism. Experiments in diet-induced obese mice have revealed dose-dependent thyromimetic effects of 3,5-T2 similar to T3, indicating its potential in metabolic syndrome interventions (Jonas et al., 2015).
Biochemical Assays and Quantification
A novel competitive chemiluminescence immunoassay for 3,5-T2 has shown its stability in human serum and its elevated levels in serum from thyroidectomized and T4-substituted patients, supporting extrathyroidal production of 3,5-T2 from T4. This assay provides insights into the physiological and pathophysiological roles of 3,5-T2, particularly in thyroid function and metabolism (Lehmphul et al., 2014).
Molecular and Cellular Mechanisms
Research has focused on the cellular and molecular mechanisms through which 3,5-T2 elicits its actions. Studies have evaluated its impact on mitochondrial DNA damage and repair, demonstrating that both T2 and T3 can repair mitochondrial DNA damage but through different mechanisms, providing a basis for understanding the mitochondrial effects of thyroid hormones and their derivatives (Cioffi et al., 2019).
Metabolomics and Serum Concentrations
Metabolomics studies have linked serum 3,5-T2 concentrations with intermediary metabolism in humans, indicating associations with glucose and lipid metabolism, oxidative stress, and enhanced drug metabolism. This suggests the metabolic effects of circulating 3,5-T2 on glucose and lipid metabolism, highlighting its potential role in metabolic health (Pietzner et al., 2015).
将来の方向性
3,5-diiodo-L-thyronine has been attracting increasing interest because some of its metabolic effects are similar to those induced by T3, but it seems to be safer . The main target of 3,5-diiodo-L-thyronine is the mitochondria, and it has been hypothesized that, by acting mainly on mitochondrial function and oxidative stress, 3,5-diiodo-L-thyronine might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides .
特性
IUPAC Name |
(2S)-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITVZOAWZWYUTL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21I2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437729 | |
| Record name | Boc-3,5-diiodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,5-diiodo-L-thyronine | |
CAS RN |
178877-78-6 | |
| Record name | Boc-3,5-diiodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
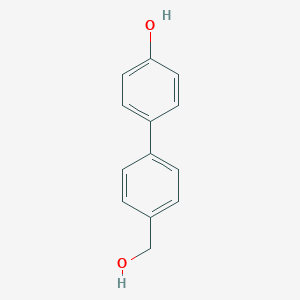
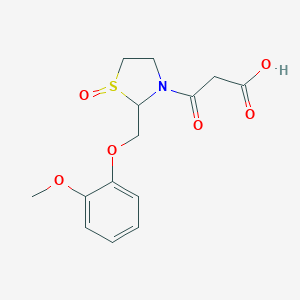
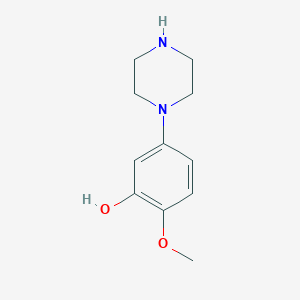
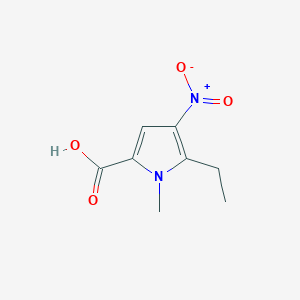
![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
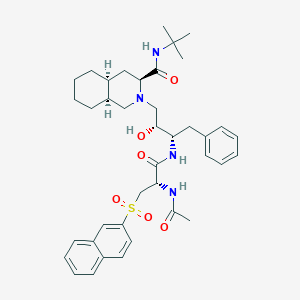
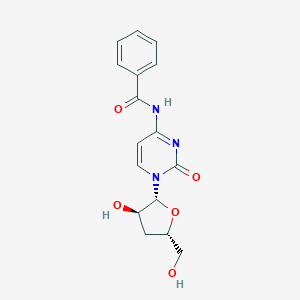
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
